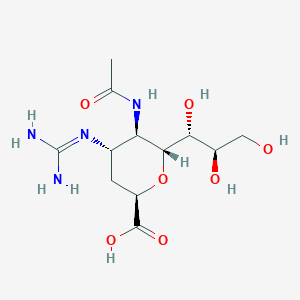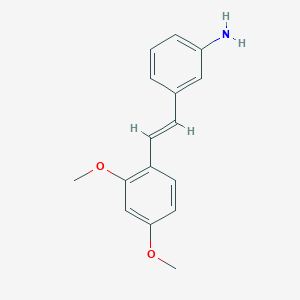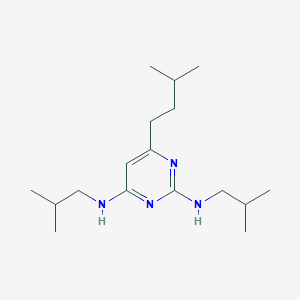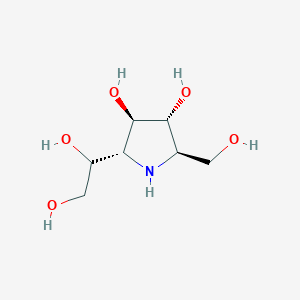
2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is a synthetic derivative of neuraminic acid, a key component in the structure of sialic acids Sialic acids are found on the surface of cells and play crucial roles in cellular recognition, signaling, and pathogen interactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid typically involves multiple steps starting from neuraminic acid or its derivatives. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the neuraminic acid molecule.
Introduction of Guanidino Group: The guanidino group is introduced at the 4-position through a series of reactions involving intermediates such as isothiourea.
Deprotection and Acetylation: The protecting groups are removed, and the molecule is acetylated at the 5-position to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce neuraminic acid derivatives, followed by chemical modification to introduce the guanidino and acetyl groups. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the guanidino group or other functional groups.
Substitution: The guanidino group can participate in substitution reactions, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield keto derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is significant in studying cell surface interactions. It can be used to probe the roles of sialic acids in cellular recognition and signaling processes.
Medicine
In medicine, the compound is being investigated for its antiviral properties, particularly against influenza viruses. It acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells .
Industry
Industrially, the compound can be used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.
作用機序
The primary mechanism of action for 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is its inhibition of neuraminidase, an enzyme crucial for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acids from glycoproteins, thereby inhibiting the release of new viral particles and halting the spread of infection .
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Oseltamivir: A widely used antiviral drug that also targets neuraminidase.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Uniqueness
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for neuraminidase. This makes it a promising candidate for developing new antiviral therapies, especially in cases where resistance to existing drugs is a concern .
特性
分子式 |
C12H22N4O7 |
|---|---|
分子量 |
334.33 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1 |
InChIキー |
DAAUVSVERFXBSX-IHICSVBISA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















